Molecular Weight and Lipinski Compliance Advantage Over Bis(trifluoromethyl) Analog
The target compound (MW 294.38) is 107.94 Da lighter than the structurally analogous 5,7-bis(trifluoromethyl) derivative 2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 439109-45-2, MW 402.32) . This places the target compound below the Lipinski Rule of 5 molecular weight threshold of 500 Da with a comfortable margin, while the bis-CF₃ analog approaches the upper limit for favorable oral bioavailability [1]. The target compound contains 21 heavy atoms versus 26 for the bis-CF₃ analog, reducing molecular complexity and potentially simplifying synthetic scale-up.
| Evidence Dimension | Molecular weight (g/mol) and heavy atom count |
|---|---|
| Target Compound Data | MW = 294.38 g/mol; 21 heavy atoms; molecular formula C16H14N4S |
| Comparator Or Baseline | 2-[3-(1H-Pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 439109-45-2): MW = 402.32 g/mol; 26 heavy atoms; C16H8F6N4S |
| Quantified Difference | ΔMW = 107.94 g/mol (26.8% reduction); Δ heavy atoms = 5 |
| Conditions | Calculated from molecular formula; confirmed via ChemSpider and PubChem records |
Why This Matters
Lower molecular weight improves the probability of favorable oral absorption and permeation, making the target compound a more tractable starting point for lead optimization programs where oral bioavailability is a target product profile requirement.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
